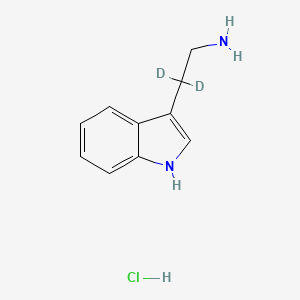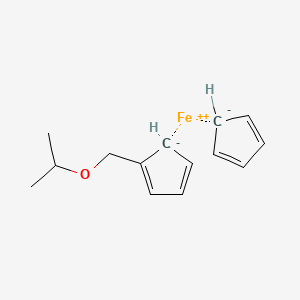
(Isopropoxymethyl)ferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Isopropoxymethyl)ferrocene is an organometallic compound that belongs to the ferrocene family. Ferrocene compounds are characterized by their sandwich-like structure, where an iron atom is sandwiched between two cyclopentadienyl rings. This compound has an isopropoxymethyl group attached to one of the cyclopentadienyl rings, which imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Isopropoxymethyl)ferrocene typically involves the reaction of ferrocene with isopropoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation of the ferrocene. The general reaction scheme is as follows:
Ferrocene+Isopropoxymethyl chlorideNaHthis compound+NaCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
(Isopropoxymethyl)ferrocene undergoes various types of chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form the corresponding ferrocenium ion.
Reduction: The ferrocenium ion can be reduced back to ferrocene.
Substitution: The isopropoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and silver nitrate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids, depending on the desired product.
Major Products Formed
Oxidation: The major product is the ferrocenium ion.
Reduction: The major product is ferrocene.
Substitution: The products vary depending on the substituent introduced.
Scientific Research Applications
(Isopropoxymethyl)ferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: It is studied for its potential use in bioorganometallic chemistry, including drug design and delivery.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in other therapeutic applications.
Industry: It is used in the development of advanced materials, including polymers and sensors.
Mechanism of Action
The mechanism of action of (Isopropoxymethyl)ferrocene involves its ability to undergo redox reactions. The ferrocene moiety can easily switch between its oxidized and reduced states, making it a versatile redox mediator. This property is exploited in various applications, including catalysis and sensing. The isopropoxymethyl group can also participate in interactions with biological molecules, enhancing the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
Ferrocene: The parent compound with no substituents.
Methylferrocene: Ferrocene with a methyl group attached.
Ethylferrocene: Ferrocene with an ethyl group attached.
Uniqueness
(Isopropoxymethyl)ferrocene is unique due to the presence of the isopropoxymethyl group, which imparts different chemical and physical properties compared to other ferrocene derivatives. This makes it suitable for specific applications where other ferrocene compounds may not be as effective.
Properties
CAS No. |
12300-26-4 |
|---|---|
Molecular Formula |
C14H18FeO |
Molecular Weight |
258.14 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;iron(2+);1-(propan-2-yloxymethyl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C9H13O.C5H5.Fe/c1-8(2)10-7-9-5-3-4-6-9;1-2-4-5-3-1;/h3-6,8H,7H2,1-2H3;1-5H;/q2*-1;+2 |
InChI Key |
XTWJFIYKOFWPLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


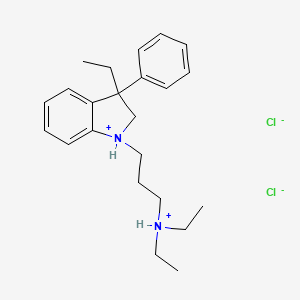
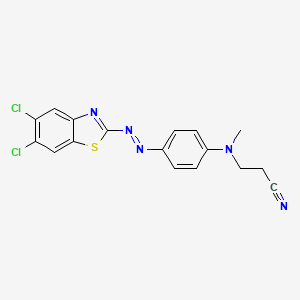
![3-[(3-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13748091.png)
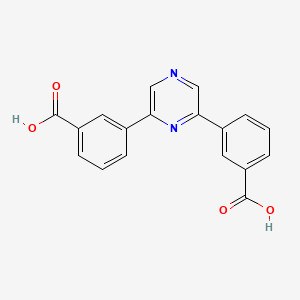
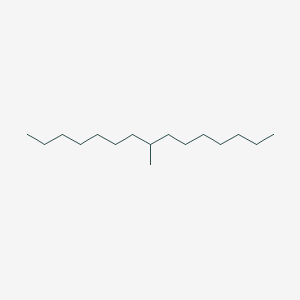
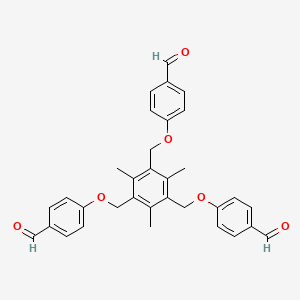
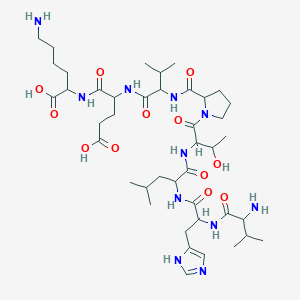
![Acetamide,N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]-](/img/structure/B13748115.png)
![3-Methyl-[bis[4-(dimethylamino)phenyl]methylene]-hydrazone-2(3H)-benzothiazolone](/img/structure/B13748117.png)
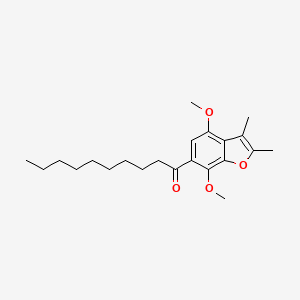
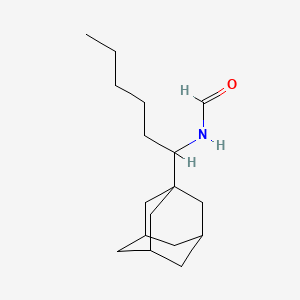
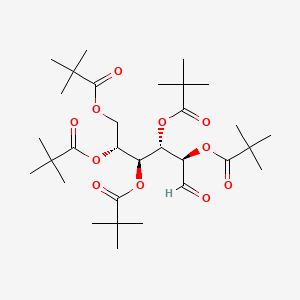
![calcium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13748169.png)
